molecular formula C21H24N2O2 B5254613 3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

Cat. No.: B5254613
M. Wt: 336.4 g/mol
InChI Key: NBIIIMSYAPCEOH-UHFFFAOYSA-N
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Description

3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is substituted with a 3-methyl group and a 3-[(4-methyl-1-piperidinyl)carbonyl]phenyl group. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, 4-methyl-1-piperidine, is reacted with a suitable acylating agent to form the 4-methyl-1-piperidinyl carbonyl intermediate.

    Coupling with Benzamide: The intermediate is then coupled with 3-methylbenzamide under appropriate conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and purification systems like chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide: Lacks the 3-methyl substitution on the benzamide ring.

    3-methyl-N-{3-[(4-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide: Contains an ethyl group instead of a methyl group on the piperidine ring.

Uniqueness

3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-methyl group on the benzamide ring and the 4-methyl-1-piperidinyl carbonyl group provides distinct steric and electronic properties, making it a valuable compound for research and development.

Biological Activity

3-Methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, a compound belonging to the benzamide class, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound's chemical formula is C18H24N2OC_{18}H_{24}N_{2}O with a molecular weight of approximately 288.40 g/mol. Its structure includes a piperidine ring, which is often associated with various biological activities due to its ability to interact with neurotransmitter systems.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antiviral Activity : Certain benzamide derivatives have shown efficacy against viruses like Hepatitis B and HIV by enhancing the levels of intracellular antiviral proteins such as APOBEC3G .
  • Anticancer Properties : Several studies have reported that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against different cancer cell lines, indicating significant antiproliferative effects .
  • Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease. The inhibition constants (Ki) for these compounds suggest strong potential as therapeutic agents .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Viral Replication : By enhancing the expression of antiviral proteins, these compounds can inhibit viral replication processes.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability and proliferation.
  • Neurotransmitter Modulation : The piperidine moiety may influence neurotransmitter systems, potentially providing neuroprotective effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar benzamide derivatives:

  • A study published in MDPI reported that certain benzamide derivatives exhibited significant anticancer activity against human cancer cell lines, with IC50 values ranging from 0.2 to 5.85 µM .
  • Another research highlighted the synthesis of novel benzamide analogs that demonstrated potent inhibition against RET kinase, a target in cancer therapy, suggesting that structural modifications can enhance biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
IMB-0523Anti-HBVNot specified
Benzamide AAnticancer5.85
Benzamide BCholinesterase Inhibitor8.14
Compound I-8RET Kinase InhibitorModerate

Properties

IUPAC Name

3-methyl-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15-9-11-23(12-10-15)21(25)18-7-4-8-19(14-18)22-20(24)17-6-3-5-16(2)13-17/h3-8,13-15H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIIIMSYAPCEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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